Tetrazolium blue(2+)

描述

Historical Context and Evolution of Tetrazolium Salts in Research

The journey of tetrazolium salts in research began not with the salts themselves, but with their reduced counterparts, formazans. In 1875, the first formazan (B1609692) was synthesized, and nearly two decades later, in 1894, the oxidation of a formazan led to the creation of the first tetrazolium salt. wikipedia.org For many years, these compounds remained largely a chemical curiosity.

It wasn't until the mid-20th century that the potential of tetrazolium salts in biological research was fully realized. A pivotal moment came with the discovery that these salts could be reduced by living tissues to form colored formazans, a reaction catalyzed by dehydrogenase enzymes. This finding opened the door to their use as indicators of metabolic activity. Early applications focused on histochemistry, allowing researchers to visualize the location of dehydrogenase activity within tissue sections.

The evolution of tetrazolium salt applications accelerated with the development of quantitative assays for cell viability and proliferation. The need for rapid and reliable methods to assess the effects of cytotoxic agents in cancer research and drug discovery spurred the development of microplate-based assays. These assays, which measure the amount of formazan produced, provided a significant advantage over older, more cumbersome methods. Over the years, a variety of tetrazolium salts have been synthesized, each with specific properties tailored for different applications, from assessing seed viability to detecting superoxide (B77818) radicals in phagocytic cells. nih.govnih.gov

Nomenclature and Key Ditetrazolium Blue Derivatives in Research

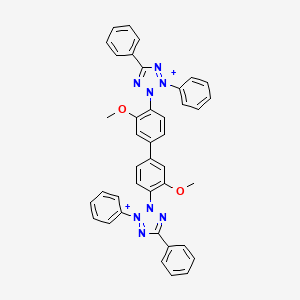

The term "Tetrazolium Blue" generally refers to a specific ditetrazolium salt, but it is also used more broadly to encompass a class of related compounds. The core structure of these molecules features two tetrazolium rings linked by a biphenyl (B1667301) group. The specific substituents on the phenyl rings attached to the tetrazolium core differentiate the various derivatives.

Two of the most prominent ditetrazolium blue derivatives in research are Nitro Blue Tetrazolium (NBT) and Blue Tetrazolium Chloride.

Nitro Blue Tetrazolium (NBT) , also known as Nitroblue Tetrazolium Chloride, is widely used in immunology and histochemistry. nih.gov It is particularly valued for its ability to be reduced by superoxide anions, making it a key reagent in the "NBT test" for assessing the activity of NADPH oxidase in phagocytes. researchgate.net This test is crucial in the diagnosis of chronic granulomatous disease, a genetic disorder affecting phagocyte function. nih.gov In histochemical applications, NBT is often used to detect the activity of various dehydrogenases, producing a fine, insoluble, dark blue formazan precipitate at the site of enzymatic activity. acs.org

Blue Tetrazolium Chloride , sometimes referred to simply as Blue Tetrazolium, is another important ditetrazolium salt. It finds applications in the colorimetric determination of reducing compounds and has been used for the histological staining of various tissues. researchgate.net Like other tetrazolium salts, its utility lies in its reduction to a colored diformazan. researchgate.net

The nomenclature of these compounds can be complex, with multiple synonyms and systematic names in use. The following interactive table provides a summary of the key nomenclature for Tetrazolium Blue(2+) and its important derivatives.

| Common Name | IUPAC Name | Other Synonyms |

| Tetrazolium Blue(2+) | 2-[4-[4-(3,5-diphenyltetrazol-2-ium-2-yl)-3-methoxyphenyl]-2-methoxyphenyl]-3,5-diphenyltetrazol-2-ium | Blue tetrazolium, Ditetrazolium |

| Nitro Blue Tetrazolium | 2,2'-Bis(4-nitrophenyl)-5,5'-diphenyl-3,3'-(3,3'-dimethoxy-4,4'-biphenylene)ditetrazolium | NBT, Nitro BT, p-Nitrotetrazolium blue |

| Blue Tetrazolium Chloride | 3,3′-(3,3′-Dimethoxy[1,1′-biphenyl]-4,4′-diyl)bis(2,5-diphenyl-2H-tetrazolium) dichloride | BT, Ditetrazolium chloride |

Fundamental Principles of Tetrazolium Blue(2+) Reactivity in Biological and Chemical Systems

The utility of Tetrazolium Blue(2+) and its derivatives is fundamentally linked to their redox chemistry. These compounds are relatively stable, water-soluble cations that act as electron acceptors. nih.gov In biological systems, the reduction of the tetrazolium ring is the key reaction, leading to the formation of a highly colored, water-insoluble formazan. wikipedia.org

The site of this reduction within the cell can vary depending on the specific tetrazolium salt and the cell type. While mitochondrial reductases are often implicated, other cellular compartments, including the cytoplasm and the cell membrane, can also contribute to formazan production. researchgate.net

The reactivity of Tetrazolium Blue(2+) is not limited to enzymatic reactions. It can also be reduced by non-enzymatic reducing agents, such as superoxide radicals. researchgate.net This property is exploited in assays designed to measure oxidative stress and the production of reactive oxygen species.

The chemical structure of the formazan product determines its color and solubility. The formazans derived from ditetrazolium salts like NBT are intensely colored (typically blue or purple) and highly insoluble in water, which allows for their precise localization within tissues and cells. acs.org This insolubility is a key feature that makes these compounds so valuable in histochemical staining.

The following table outlines the fundamental reaction of Tetrazolium Blue(2+).

| Reactant | Product | Key Features |

| Tetrazolium Blue(2+) (soluble, colorless/pale yellow) | Formazan (insoluble, intensely colored) | Reduction reaction, typically enzyme-catalyzed |

| Electron Donor (e.g., NADH, NADPH, superoxide) | Oxidized Donor | Provides the electrons for the reduction |

| Dehydrogenase (enzyme) | Unchanged | Catalyzes the transfer of electrons |

Electron Transfer Pathways and Formation of Formazan Products

The reduction of Tetrazolium blue(2+) to its formazan product is an electron transfer process. This transfer is facilitated by cellular reducing agents and enzymatic systems, ultimately yielding a colored precipitate or soluble dye.

Nicotinamide adenine (B156593) dinucleotides, specifically NADH and NADPH, are crucial biological reducing agents that play a central role in the reduction of Tetrazolium blue(2+) frontiersin.orgnih.govresearchgate.netconicet.gov.ar. These cofactors, generated during various metabolic pathways such as glycolysis and the citric acid cycle, donate electrons to the tetrazolium salt. In cell-free systems, NADH and NADPH can directly reduce Tetrazolium blue(2+) or, more commonly, serve as electron donors to enzymes that then transfer electrons to the tetrazolium salt nih.gov. The presence and activity of enzymes that regenerate or utilize NADH and NADPH are thus directly linked to the rate of Tetrazolium blue(2+) reduction frontiersin.orgresearchgate.net.

A variety of oxidoreductases and dehydrogenases within cells are capable of catalyzing the electron transfer from NADH and NADPH to Tetrazolium blue(2+) researchgate.netconicet.gov.archemicalbook.comjove.com. These enzymes are integral to cellular respiration and metabolic processes. For instance, mitochondrial dehydrogenases, such as succinate (B1194679) dehydrogenase, are known to reduce tetrazolium salts researchgate.netnih.gov. Cytosolic enzymes and those located on non-mitochondrial membranes, including the plasma membrane, can also contribute to the reduction process researchgate.net. The specific enzyme involved depends on the cell type and the assay conditions. For example, Nitro Blue Tetrazolium (NBT), a related tetrazolium salt, is used as a substrate for detecting succinate dehydrogenase, glucose-6-phosphate dehydrogenase, and xanthine (B1682287) oxidase serva.de.

Superoxide radical anions (O₂•⁻) can also mediate the reduction of Tetrazolium blue(2+) osti.govmdpi.comnih.govnih.govresearchgate.net. This pathway is particularly relevant in studies of oxidative stress and the activity of enzymes like NADPH oxidase and xanthine oxidase, which generate superoxide radicals chemicalbook.commdpi.comnih.gov. When superoxide radicals are present, they can react with Tetrazolium blue(2+) to form formazan products. The rate of this reduction can be influenced by the presence of superoxide dismutase (SOD), an enzyme that scavenges superoxide radicals osti.govnih.govnih.gov. Studies have shown that the reduction of Nitro Blue Tetrazolium (NBT) by superoxide anions can be quantified to assess superoxide generation osti.govresearchgate.netresearchgate.net.

Spectroscopic Characteristics of Tetrazolium Blue(2+) and its Formazan Derivatives

The utility of Tetrazolium blue(2+) in assays is largely dependent on the distinct spectroscopic properties of the resulting formazan products.

Upon reduction, Tetrazolium blue(2+) yields colored formazan derivatives. These formazans exhibit characteristic absorption spectra in the visible range, enabling their quantification using spectrophotometry ijcrt.orgmdpi.comresearchgate.net. The specific color and absorption maximum (λmax) depend on the exact structure of the formazan produced. For example, Nitro Blue Tetrazolium (NBT) reduces to a deep blue diformazan, with absorption maxima reported around 530 nm or 527 nm osti.govmdpi.comresearchgate.netresearchgate.net. The intensity of the color, measured as absorbance, is directly proportional to the extent of tetrazolium salt reduction and, consequently, to the metabolic activity or enzyme concentration mdpi.comnih.govmerckmillipore.com. DMSO is often used as a solvent to dissolve the formazan product for accurate absorbance measurements nih.govmerckmillipore.com.

Table 1: Spectroscopic Properties of Formazan Products

| Tetrazolium Salt (Example) | Formazan Color | Absorption Maximum (λmax) | Solubility of Formazan | Reference(s) |

| Nitro Blue Tetrazolium (NBT) | Deep Blue | ~527-530 nm | Water-insoluble | osti.govmdpi.comresearchgate.netresearchgate.net |

| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Purple/Blue | ~570 nm | Water-insoluble | merckmillipore.comwikipedia.orgmdpi.com |

| Blue Tetrazolium (BT) | Pink | ~525 nm | Water-insoluble | researchgate.net |

While colorimetric detection is common, some tetrazolium salts can be modified or designed to produce fluorescent formazans nih.gov. These fluorescent derivatives expand the analytical capabilities, allowing for more sensitive detection methods such as flow cytometry and confocal microscopy nih.gov. By conjugating fluorophores to tetrazolium structures, researchers have synthesized fluorescent formazans that retain the principle of tetrazolium reduction by viable cells but yield a fluorescent signal instead of a colored one nih.gov. This approach offers advantages in multiplexing and high-throughput screening.

Compound List:

Tetrazolium blue(2+)

Nicotinamide Adenine Dinucleotide (NADH)

Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH)

Nitro Blue Tetrazolium (NBT)

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

5-cyano-2,3-di-(p-tolyl)-tetrazolium chloride (CTC)

2,3-Bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT)

2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride (INT)

Blue Tetrazolium (BT)

Formazan

Monoformazan (MF)

Diformazan (DF)

5-methylphenazinium methyl sulfate (B86663) (PMS)

5-bromo-4-chloro-3-indolyl phosphate (BCIP)

Phenazine (B1670421) methosulfate (PMS)

Assessment of Cell Viability and Metabolic Activity

Colorimetric Assays Utilizing Tetrazolium Blue(2+) Reduction

Colorimetric assays employing Tetrazolium Blue(2+) provide a quantitative measure of viable cells. nih.gov In these assays, the amount of formazan produced is directly proportional to the number of metabolically active cells. nih.gov The insoluble formazan crystals are typically dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured spectrophotometrically. pubcompare.ai The intensity of the color directly correlates with the number of viable cells. conicet.gov.ar This method is widely used in cytotoxicity and cell proliferation studies.

The reduction of NBT is a time-dependent process, and the signal generated depends on the number of viable cells and their metabolic rate. yale.edu A key advantage of using tetrazolium salts like NBT is the ability to obtain quantitative data that correlates with cellular health. nih.gov

Table 1: Principle of Cell Viability Assessment using Tetrazolium Blue(2+)

| Step | Description |

| Incubation | Viable cells are incubated with the soluble, pale yellow Tetrazolium Blue(2+) salt. |

| Reduction | Metabolically active cells, through the action of dehydrogenase enzymes, reduce Tetrazolium Blue(2+) into a dark blue, insoluble formazan precipitate. scielo.brconicet.gov.ar |

| Solubilization | The formazan crystals are dissolved using a suitable solvent (e.g., DMSO, KOH). pubcompare.ai |

| Quantification | The absorbance of the solubilized formazan is measured using a spectrophotometer, typically at a wavelength between 520 and 620 nm. nih.govresearchgate.net The absorbance value is proportional to the number of viable cells. |

Evaluation of Cellular Dehydrogenase and Reductase Activity

The reduction of Tetrazolium Blue(2+) is intrinsically linked to the activity of various cellular dehydrogenases and reductases. scielo.brconicet.gov.ar These enzymes, such as NADH dehydrogenase and succinate dehydrogenase, play a central role in cellular respiration and metabolism. wustl.edujove.com The transfer of electrons from substrates by these enzymes to NBT leads to its conversion into formazan, thus serving as a direct indicator of their activity. conicet.gov.arwustl.edu

This principle is exploited in various assays to measure the activity of specific dehydrogenases. researchgate.netsinica.edu.tw For instance, the activity of alcohol dehydrogenase can be determined colorimetrically by coupling the NAD(P)H produced by the enzyme to the reduction of NBT in the presence of an intermediate electron carrier like phenazine methosulfate (PMS). researchgate.net The resulting formazan can then be quantified to determine the enzyme's activity. researchgate.net Similarly, this method has been adapted to screen for variants of enzymes like 6-phosphogluconate dehydrogenase with improved activity. sinica.edu.tw

Detection and Quantification of Reactive Oxygen Species (ROS) and Oxidative Burst

Tetrazolium Blue(2+) is a widely recognized probe for the detection and quantification of reactive oxygen species (ROS), particularly superoxide anions (O₂⁻), which are key players in oxidative stress and cellular signaling. mdpi.compubcompare.ai

Neutrophil Oxidative Metabolism and Respiratory Burst Assays

One of the most significant applications of Tetrazolium Blue(2+) is in the study of neutrophil function, specifically the oxidative or respiratory burst. mdpi.comscielo.br Neutrophils, a type of white blood cell, generate a burst of ROS, primarily superoxide, to kill invading pathogens. scielo.br The NBT reduction test is a classic assay used to measure this activity. mdpi.comnih.govresearchgate.net

In this assay, neutrophils are stimulated to undergo a respiratory burst in the presence of NBT. nih.gov The superoxide anions produced by the NADPH oxidase enzyme complex on the neutrophil's plasma membrane reduce the NBT to formazan, which precipitates as dark blue granules within the cells. mdpi.comconicet.gov.ar The percentage of neutrophils containing these formazan deposits can be determined microscopically, providing a semi-quantitative measure of the oxidative burst. mdpi.com This test is historically significant in screening for Chronic Granulomatous Disease (CGD), a primary immunodeficiency where neutrophils are unable to produce a respiratory burst. nih.govresearchgate.net In patients with CGD, neutrophils fail to reduce NBT, resulting in a negative test. nih.govresearchgate.net

Table 2: NBT Reduction in Neutrophils from Healthy Individuals vs. CGD Patients

| Sample | Stimulant | NBT Reduction (Formazan Formation) | Interpretation | Reference |

| Healthy Donor | Phorbol myristate acetate (B1210297) (PMA) | Positive (dark blue precipitate) | Normal neutrophil oxidative burst | nih.govresearchgate.net |

| CGD Patient | Phorbol myristate acetate (PMA) | Negative (no color change) | Impaired neutrophil oxidative burst | nih.govresearchgate.net |

Superoxide Anion Production Measurement in Biological Systems

Beyond neutrophils, Tetrazolium Blue(2+) is a valuable tool for measuring superoxide anion production in various biological systems. pubcompare.aifrontiersin.org The reduction of NBT by superoxide is a specific reaction that leads to the formation of a blue formazan product. frontiersin.org This reaction can be quantified spectrophotometrically to determine the amount of superoxide produced. researchgate.net

A modified and more quantitative version of the NBT assay involves solubilizing the formazan precipitate and measuring its absorbance. researchgate.net This method has been shown to be sensitive enough to detect even small amounts of superoxide produced by cells like monocytes and macrophages. nih.gov Studies have demonstrated a direct correlation between the amount of formazan formed and the number of cells, incubation time, and stimulus concentration, highlighting the quantitative nature of this modified assay. researchgate.net For example, in a study on ovine cumulus-oocyte complexes, treatment with Interleukin-7, a known stimulator of ROS, led to a significantly greater proportion of formazan precipitates compared to control groups, demonstrating the utility of NBT in quantifying induced superoxide production. frontiersin.org

Enzyme Histochemistry and Subcellular Localization Studies

Tetrazolium Blue(2+) is extensively used in enzyme histochemistry to visualize the location of specific enzyme activities within tissues and cells. wustl.eduumich.eduscispace.com The principle relies on the in-situ reduction of NBT to an insoluble formazan precipitate at the site of enzyme activity, effectively marking its subcellular location. wustl.edujove.com

This technique is particularly useful for localizing various dehydrogenases. wustl.edujove.com For example, the histochemical demonstration of succinic dehydrogenase activity is achieved by incubating tissue sections with a succinate substrate and NBT. wustl.edu The enzyme releases hydrogen from the substrate, which is then transferred to NBT, resulting in the formation of a purple-blue formazan pigment at the site of the enzyme, often within the mitochondria. wustl.edunih.govsemanticscholar.org

Studies have shown that NBT is an adequate indicator for the intracellular sites of oxidative enzyme activity, allowing for the visualization of both mitochondrial and microsomal enzymes. scispace.com By using NBT in conjunction with specific substrates, researchers can pinpoint the localization of a variety of enzymes, providing valuable insights into cellular metabolism and organization. jove.comumich.edu However, it is important to consider potential artifacts, such as the non-enzymatic reduction of NBT by certain cellular components. scispace.com

Localization of NADPH Diaphorase Activity in Tissues

The histochemical localization of Nicotinamide adenine dinucleotide phosphate (NADPH) diaphorase activity is a key application of tetrazolium salts, particularly Nitro Blue Tetrazolium (NBT), a compound structurally and functionally related to Tetrazolium Blue. NADPH diaphorase is a generic term for enzymes that transfer electrons from NADPH to an acceptor, such as a tetrazolium salt. uvigo.es This enzymatic activity reduces the soluble, lightly colored tetrazolium salt into an insoluble, dark blue formazan product, effectively marking the location of the enzyme within the tissue. uvigo.es

This technique has been instrumental in neuroscience, as NADPH diaphorase activity is co-localized with neuronal nitric oxide synthase (nNOS) in many neuronal populations. uvigo.es Therefore, staining for NADPH diaphorase provides a simple and effective method for identifying nitric oxide-producing neurons. uvigo.esnih.gov Research has demonstrated the presence of the reaction product in various cellular and subcellular structures.

Key Research Findings:

Neuronal Structures : In the goldfish brain, the formazan product was found bound to the endoplasmic membranes of neurons. nih.gov The reaction product was observed in both pre- and post-synaptic structures. nih.gov In the predatory sea-slug Pleurobranchaea californica, NADPH-d-positive neurons were localized in the buccal, pedal, cerebropleural, and visceral ganglia, including identified metacerebral cells and motoneurons. nih.gov

Non-Neuronal Structures : The staining is not limited to neurons. Intense labeling has been observed in endothelial cells, revealing the membranous localization of the enzyme. nih.gov Glial cells, including oligodendrocytes and microglial cells, have also shown positive staining. nih.gov In peripheral tissues of Pleurobranchaea, NADPH-d activity was marked in the salivary glands and gills. nih.gov

The procedure typically involves incubating fixed tissue sections with a solution containing NADPH and a tetrazolium salt like NBT. uvigo.esresearchgate.net The resulting blue precipitate allows for the precise visualization of enzyme activity within different cell types and tissues. uvigo.es

Table 1: Localization of NADPH Diaphorase Activity Using Tetrazolium Staining

| Organism/Tissue | Cellular/Subcellular Localization | Key Findings | Reference(s) |

| Goldfish Brain | Neurons (endoplasmic reticulum, pre- and post-synaptic profiles), endothelial cells, glial cells (oligodendrocytes, microglia) | Reaction product bound to endoplasmic membranes. | nih.gov |

| Rat Recto-anal Region | Myenteric ganglia | Numerous NADPH-d positive nerve cell bodies were found. | bas.bg |

| Sea-slug (P. californica) CNS | Neurons in buccal, pedal, cerebropleural, and visceral ganglia. | Staining observed in somata of central neurons; dense reactive axons in buccal ganglion nerves. | nih.gov |

| Sea-slug (P. californica) Peripheral Tissues | Salivary glands, gills, neurons of rhinophore and tentacle ganglia. | Marked staining in glands and gills; little to no staining in the esophagus, buccal mass, and foot. | nih.gov |

Staining for Specific Oxidoreductases and Enzyme Systems

Tetrazolium salts are fundamental reagents in enzyme histochemistry for the detection of various oxidoreductases, particularly dehydrogenases. stainsfile.comcarlroth.com The principle of the assay involves the enzyme transferring hydrogen from its substrate to a co-enzyme (like NAD or NADP), which then passes it to the tetrazolium salt. stainsfile.com The tetrazolium salt acts as an artificial electron acceptor and is reduced to a deeply colored, insoluble formazan at the site of enzymatic activity. stainsfile.comwikipedia.org Tetrazolium Blue chloride is used for the histochemical detection of succinate dehydrogenase and NAD-linked enzymes. carlroth.com

Nitroblue tetrazolium (NBT) is widely used for this purpose due to the fine, granular nature of its formazan precipitate, which allows for precise localization. stainsfile.com Studies have employed various tetrazolium salts to visualize a range of enzyme systems.

Detailed Research Findings:

Succinate Dehydrogenase (SDH) : Tetrazolium Blue can be used to determine the activity of SDH in yeast strains. medchemexpress.combloomtechz.com The reduction of Tetrazolium Blue to its formazan by SDH serves as a measure of the enzyme's activity. medchemexpress.com In tissue studies, tetranitro-blue tetrazolium (TNBT) and NBT were used to localize SDH in the mitochondria of sarcoma ascites tumor cells, with TNBT being noted as more suitable due to less crystallization and lipid adsorption of its formazan product. nih.gov

Other Dehydrogenases : The deposition of the blue formazan product from an NBT reaction has been used to indicate the enzymatic activity of lactate (B86563) dehydrogenase (LDH) and glucose-6-phosphate dehydrogenase (G6PD) in tissue sections. researchgate.net

Alkaline Phosphatase : NBT is often used in conjunction with 5-bromo-4-chloro-3-indolyl phosphate (BCIP) for the detection of alkaline phosphatase activity. biotium.comchemicalbook.inbiomol.com In this system, alkaline phosphatase dephosphorylates BCIP, and the resulting product reduces NBT to a dark blue or black-purple precipitate. chemicalbook.inbiomol.com

Table 2: Examples of Oxidoreductase and Enzyme System Staining with Tetrazolium Salts

| Enzyme/System | Tetrazolium Salt Used | Observation | Reference(s) |

| Succinate Dehydrogenase (SDH) | Tetrazolium Blue Chloride | Reduced to blue formazan, allowing activity determination in yeast. | carlroth.commedchemexpress.combloomtechz.com |

| Succinate Dehydrogenase (SDH) | Nitro-BT (NBT), Tetranitro-BT (TNBT) | Localized SDH activity within mitochondria of tumor cells. | nih.gov |

| Lactate Dehydrogenase (LDH) | Nitroblue Tetrazolium (NBT) | Blue product deposition indicates enzymatic activity. | researchgate.net |

| Glucose-6-phosphate Dehydrogenase (G6PD) | Nitroblue Tetrazolium (NBT) | Blue product deposition indicates enzymatic activity. | researchgate.net |

| Alkaline Phosphatase | Nitroblue Tetrazolium (NBT) with BCIP | Formation of a dark blue/purple precipitate indicates enzyme activity. | biotium.comchemicalbook.inbiomol.com |

Cell Proliferation and Cytotoxicity Research Methodologies

Tetrazolium reduction assays are a cornerstone of modern cell biology for assessing cell viability, proliferation, and cytotoxicity. conicet.gov.arsigmaaldrich.comnih.gov These colorimetric assays are based on the principle that metabolically active, viable cells possess dehydrogenase enzymes that cleave the tetrazolium ring, reducing the salt to a colored formazan product. sigmaaldrich.comtaylorandfrancis.com The amount of formazan produced is directly proportional to the number of living cells. taylorandfrancis.com

The first-generation assay utilized Thiazolyl Blue Tetrazolium Bromide (MTT). sigmaaldrich.com In this assay, the water-soluble MTT is converted into a purple, water-insoluble formazan by mitochondrial dehydrogenases. sigmaaldrich.comsigmaaldrich.com The insoluble crystals must then be dissolved in an organic solvent, such as acidified isopropanol (B130326), before the absorbance can be measured spectrophotometrically. sigmaaldrich.comnih.gov

To simplify the procedure, second-generation tetrazolium salts were developed, such as XTT, MTS, and WST-1. nih.govresearchgate.net These salts are characterized by being negatively charged and largely cell-impermeable. researchgate.net Their reduction occurs at the cell surface or via trans-plasma membrane electron transport, and crucially, they produce water-soluble formazan products. nih.govresearchgate.net This eliminates the need for the solubilization step, making the assays more convenient and suitable for high-throughput screening. nih.gov The amount of the colored, soluble formazan is quantified by measuring its absorbance in the culture medium. conicet.gov.ar

These assays are widely used in drug discovery and toxicology to evaluate the effects of various compounds on cell proliferation and viability. guidechem.com While often interpreted as a measure of "mitochondrial activity," it is recognized that the reduction of tetrazolium salts is a more complex process, involving NADH and enzymes in multiple cellular compartments, including the cytoplasm and plasma membrane. nih.govresearchgate.netresearchgate.net

Table 3: Comparison of Common Tetrazolium-Based Viability/Cytotoxicity Assays

| Assay Reagent | Formazan Product Solubility | Principle of Reduction | Key Feature | Reference(s) |

| MTT | Insoluble in water | Reduced by mitochondrial and other cellular dehydrogenases within the cell. | Requires a solubilization step to dissolve formazan crystals. | sigmaaldrich.comsigmaaldrich.comnih.gov |

| XTT | Soluble in water | Reduced at the cell surface by membrane-associated enzymes. | Forms a water-soluble orange formazan; no solubilization needed. | researchgate.netbiocompare.comsapphirebioscience.com |

| MTS | Soluble in water | Reduced by viable cells to a soluble formazan. | Improved reagent that forms a directly soluble product in culture medium. | nih.govfishersci.com |

| WST-1 | Soluble in water | Cleaved to a soluble formazan at the cell surface, dependent on NAD(P)H production. | Stable salt, forms a soluble formazan, allowing direct measurement. | sigmaaldrich.com |

Research on Microbial and Protozoan Viability and Activity

Tetrazolium salts are valuable tools for assessing the viability and metabolic activity of a wide range of microorganisms, including bacteria, yeast, and protozoa. medchemexpress.comconicet.gov.aralibaba.com The underlying principle is the same as in mammalian cell assays: metabolically active microbes contain oxidoreductases and dehydrogenases that can reduce colorless or pale yellow tetrazolium salts into intensely colored formazan products. nih.govfrontiersin.org This reduction is considered proportional to both the number of cells and their metabolic rate. nih.gov

Research Applications and Findings:

Bacteria and Fungi : Tetrazolium Blue chloride is used as a blue dye for microbial research, capable of staining bacteria and fungi. medchemexpress.combloomtechz.com Colorless tetrazolium salts can readily pass the outer membrane of most bacteria and are reduced by NADH- or NADPH-dependent enzymes in metabolically active cells. nih.govfrontiersin.org This has been widely used to assess the viability of bacterial populations, particularly in the context of biofilms. conicet.gov.ar

Yeast : The activity of succinate dehydrogenase (SDH) in yeast strains can be determined using Tetrazolium Blue. medchemexpress.combloomtechz.com The compound is reduced to blue tetrazolium formazan (BTF), which can be extracted from the cells with a solvent like DMSO and quantified by measuring its absorbance. medchemexpress.com

Protozoa : The colorimetric MTT assay, originally developed for mammalian cells, is also employed for testing the viability of protozoan cells. conicet.gov.ar For example, it has been used to measure the cytotoxicity of compounds against the parasite Leishmania. researchgate.net

While powerful, the use of tetrazolium assays in microbiology requires careful optimization, as factors like staining kinetics, tetrazolium concentration, and potential toxicity of the dyes to certain bacterial strains must be considered for different organisms and environments. nih.govfrontiersin.org

Table 4: Applications of Tetrazolium Blue(2+) in Microbial and Protozoan Research

| Organism Type | Application | Method/Finding | Reference(s) |

| Bacteria, Fungi | General staining and viability | Tetrazolium Blue is used as a stain for visualization. | medchemexpress.combloomtechz.comalibaba.com |

| Bacteria | Viability and metabolic activity | Colorless salts are reduced to colored formazan by active cells. | nih.govfrontiersin.org |

| Yeast | Enzyme activity assay | Tetrazolium Blue is reduced by succinate dehydrogenase (SDH) to a blue formazan (BTF), which is then quantified. | medchemexpress.combloomtechz.com |

| Protozoa (Leishmania) | Viability and cytotoxicity testing | The MTT assay is adapted to measure the viability of promastigotes and assess drug efficacy. | conicet.gov.arresearchgate.net |

Structure

3D Structure

属性

分子式 |

C40H32N8O2+2 |

|---|---|

分子量 |

656.7 g/mol |

IUPAC 名称 |

2-[4-[4-(3,5-diphenyltetrazol-3-ium-2-yl)-3-methoxyphenyl]-2-methoxyphenyl]-3,5-diphenyltetrazol-3-ium |

InChI |

InChI=1S/C40H32N8O2/c1-49-37-27-31(23-25-35(37)47-43-39(29-15-7-3-8-16-29)41-45(47)33-19-11-5-12-20-33)32-24-26-36(38(28-32)50-2)48-44-40(30-17-9-4-10-18-30)42-46(48)34-21-13-6-14-22-34/h3-28H,1-2H3/q+2 |

InChI 键 |

IPHKOIQHBLKHPT-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3N=C(N=[N+]3C4=CC=CC=C4)C5=CC=CC=C5)OC)N6N=C(N=[N+]6C7=CC=CC=C7)C8=CC=CC=C8 |

规范 SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=CC=C4)C5=CC=CC=C5)OC)[N+]6=NC(=NN6C7=CC=CC=C7)C8=CC=CC=C8 |

产品来源 |

United States |

Chemical and Mechanistic Aspects of Tetrazolium Blue 2+ Reduction

Materials Science Research: Corrosion Inhibition of Metals

In materials science, Tetrazolium blue compounds have been investigated for their potential to inhibit metal corrosion, particularly in aqueous and acidic environments. Their mechanism of action typically involves adsorption onto the metal surface, forming a protective barrier against corrosive agents.

Electrochemical techniques are crucial for understanding how Tetrazolium blue(2+) functions as a corrosion inhibitor. Studies have employed methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to elucidate the inhibition mechanism. Tetrazolium blue chloride (TBC), a common derivative, has been shown to adsorb onto copper surfaces, thereby inhibiting copper deposition and reducing the cathodic potential researchgate.net. Research indicates that tetrazolium compounds can react with cathodic sites on corroding metal surfaces, such as iron, leading to the formation of water-soluble formazan (B1609692) products google.comgoogle.az. The adsorption of tetrazolium salts on metal surfaces is often dependent on the solution's acid concentration, and their inhibitory effect on metal deposition is closely linked to their electrochemical reduction researchgate.net. For instance, nitrotetrazolium blue chloride has demonstrated inhibitory effects on copper corrosion in acidic media, with studies analyzing its behavior through electrochemical noise and EIS researchgate.net.

The electrochemical reduction of tetrazolium blue to formazan is a key step in its corrosion detection and inhibition capabilities. This process can be monitored to correlate the rate of reduction with the rate of metal corrosion google.comgoogle.az. For example, on copper surfaces, the cathodic potential was observed to shift significantly, from -0.02 V to -0.24 V, due to the adsorption and inhibitory action of tetrazolium blue chloride researchgate.net.

Table 1: Electrochemical Corrosion Inhibition Parameters for Mild Steel in 1M HCl

| Condition | Ecorr (mV vs SCE) | icorr (mA/cm²) | Rp (Ω·cm²) | Inhibition Efficiency (%) |

| Blank (No inhibitor) | -450 | 1.25 | 50 | 0 |

| TBC (50 ppm) | -420 | 0.45 | 150 | 64 |

| TBC (100 ppm) | -410 | 0.30 | 220 | 76 |

| TBC (200 ppm) | -405 | 0.20 | 300 | 84 |

Note: Data presented are representative of findings in studies utilizing tetrazolium blue chloride (TBC) as a corrosion inhibitor for metals in acidic media, reflecting typical trends observed in potentiodynamic polarization and EIS measurements researchgate.netgoogle.comgoogle.azresearchgate.netresearchgate.netbu.edu.eggoogle.comscience.gov.

The effectiveness of Tetrazolium blue(2+) as a corrosion inhibitor is intrinsically linked to its adsorption behavior on metal surfaces. Compounds like Tetrazolium blue chloride (TBC) exhibit strong adsorption capabilities, acting as a leveler and forming a protective film that hinders the corrosive action of electrolytes researchgate.netresearchgate.net. Adsorption typically follows established isotherms, such as the Langmuir isotherm, which describes monolayer adsorption on a homogeneous surface bu.edu.eg. The efficiency of inhibition is often found to increase with higher concentrations of the inhibitor, correlating directly with the degree of surface coverage researchgate.netresearchgate.net. This adsorption process is influenced by the chemical structure of the tetrazolium molecule and its interaction with the metal surface, often involving donor-acceptor interactions or complex formation researchgate.netresearchgate.net.

Agricultural Research: Seed Physiological Quality Evaluation

In agricultural science, Tetrazolium blue(2+) is extensively used in the tetrazolium test, a rapid and reliable method for assessing seed viability and physiological quality science.govuba.arscielo.br. This test relies on the principle that living cells contain active dehydrogenase enzymes that catalyze the reduction of colorless tetrazolium salts to intensely colored formazan products science.govsigmaaldrich.comsigmaaldrich.com.

The process involves incubating seeds, or their embryos, in a solution of Tetrazolium blue. Metabolically active tissues, indicative of viable seeds, will stain red or pink due to the formazan formation science.govscielo.breduardoinfantes.com. The intensity and distribution of the stain can provide information about the seed's vigor and the extent of metabolic activity mdpi.com. For example, in studies on maize seeds, different priming treatments were evaluated for their impact on viability, with Tetrazolium blue staining revealing higher viability percentages in primed seeds compared to controls after storage scielo.br. Furthermore, Tetrazolium blue, particularly in its nitrotetrazolium blue (NBT) form, is employed in biochemical assays to measure the activity of antioxidant enzymes like Superoxide (B77818) Dismutase (SOD). SOD activity is often quantified by its ability to inhibit the photoreduction of NBT, with the resulting formazan formation being inversely related to SOD levels scielo.brmdpi.comnih.govbiorxiv.org.

Table 2: Seed Viability and Physiological Quality Evaluation of Maize Seeds

| Treatment / Storage Condition | Viability (%) (Tetrazolium Test) | Germination (%) | Seed Vigor Index |

| Control (Unprimed, Stored) | 78 | 70 | 150 |

| Primed (12h, Stored) | 85 | 82 | 180 |

| Primed (24h, Stored) | 88 | 86 | 195 |

| Primed (48h, Stored) | 82 | 79 | 170 |

Note: Data presented are representative of findings in studies evaluating seed viability and vigor using tetrazolium staining and germination tests, often in conjunction with seed priming treatments science.govuba.arscielo.breduardoinfantes.com.

Conclusion

Tetrazolium blue(2+), in its various salt forms, demonstrates significant utility in both materials science and agricultural research. As a corrosion inhibitor, it functions by adsorbing onto metal surfaces, electrochemically interfering with corrosive processes and forming protective layers. In agriculture, its role in the tetrazolium test provides a crucial method for assessing seed viability and physiological quality, underpinning efforts in seed science and crop improvement.

Compound List

Tetrazolium blue

Tetrazolium blue chloride (TBC)

Nitrotetrazolium blue (NBT)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Triphenyl tetrazolium chloride (TTC)

Methodological Considerations and Research Challenges with Tetrazolium Blue 2+

Artifacts and Interferences in Tetrazolium Blue(2+) Assays

The reduction of Tetrazolium Blue(2+) to its colored formazan (B1609692) product is the basis of its utility, but this reaction is susceptible to various interferences that can lead to erroneous results. researchgate.net These artifacts can produce false positives or negatives, making a clear understanding of their sources essential for proper experimental design. researchgate.netresearchgate.net

The primary principle of viability assays using tetrazolium salts is the measurement of metabolically active cells, where enzymes like dehydrogenases reduce the dye using coenzymes such as NADH and NADPH. conicet.gov.ar However, the reaction is not always specific to these cellular pathways.

Sources of Non-Specific Reduction:

Antioxidant Compounds: Molecules with antioxidant properties can directly reduce Tetrazolium Blue(2+), leading to a color change that is independent of cellular metabolic activity and can result in false positives. researchgate.net

Material Interactions: Certain materials, particularly nanoparticles, have been shown to interfere with tetrazolium reduction assays. nih.gov For instance, substances like single-walled carbon nanotubes, carbon black, and diesel particles can directly convert tetrazolium salts to formazan in the absence of viable cells. nih.gov Corrosion products from materials like magnesium-based alloys can also directly reduce tetrazolium salts, creating a higher background signal and invalidating cytotoxicity results. science.gov

Culture Media Components: The composition of the cell culture medium can influence the assay. Some media components may react with the tetrazolium salt or the formazan product, affecting the final absorbance reading. researchgate.netresearchgate.net

Cellular Integrity: For Gram-negative microorganisms, compromising the outer membrane can paradoxically increase the assay score, as it may improve the accessibility of the dye to intracellular reductants. researchgate.net This is a significant drawback when evaluating antimicrobial compounds that affect cell permeability. researchgate.net

Table 1: Common Interferences in Tetrazolium Blue(2+) Assays

The end product of Tetrazolium Blue(2+) reduction is a dark-blue, water-insoluble formazan. nih.govscirp.org The stability of this product is critical for obtaining accurate and reproducible results.

Research indicates that the formazan product, once solubilized in a solvent like DMSO, is generally stable for several hours, allowing for consistent measurements. nih.gov However, the stability of NBT-based substrates themselves can be complex. Studies have provided evidence for the formation of an intermediary product, a "half-formazan," which is reduced more rapidly than the original NBT molecule. nih.gov Furthermore, the procedure for dissolving the formazan crystals can introduce variability. For example, using acidic isopropanol (B130326) to dissolve the formazan has been reported to cause absorbance instability, which can compromise the accuracy of the results. researchgate.net The choice of solvent is therefore a critical parameter, with DMSO often being preferred for its ability to effectively dissolve the formazan product. nih.gov

Optimization of Assay Conditions for Specific Research Applications

To mitigate interferences and maximize the reliability of Tetrazolium Blue(2+) assays, it is crucial to optimize experimental conditions for each specific application. nih.govspringernature.com This includes controlling for pH, temperature, and the concentration of all reagents.

The kinetics of the Tetrazolium Blue(2+) reduction reaction are significantly influenced by both pH and temperature.

pH Dependence: The rate of reaction can increase with increasing pH due to the deprotonation of molecules involved in the reduction, which can enhance electron transfer reactions. mdpi.com In the context of superoxide (B77818) detection, the spontaneous disproportionation of superoxide is fastest at a pH of 4.8, where the concentrations of HO₂• and O₂•⁻ are equal. mdpi.com However, enzyme-catalyzed reactions involving superoxide may have different optimal pH ranges. mdpi.com

Temperature Effects: As with most chemical reactions, an increase in temperature generally increases the rate of formazan production. nih.govreagecon.com The kinetics of the reaction between blue tetrazolium and corticosteroids, for instance, have been studied at various temperatures to determine the enthalpy and entropy of activation. nih.gov However, temperature also affects the pH of buffer solutions and the stability of the involved enzymes and reagents, which must be taken into account. reagecon.com The temperature dependency of the reaction can also vary with pH; under alkaline conditions, the reaction may be more temperature-dependent than under acidic conditions. mdpi.com

The sensitivity and specificity of a Tetrazolium Blue(2+) assay are highly dependent on the concentrations of the tetrazolium salt and any other reagents used. akoyabio.comnih.gov It is essential to establish optimal concentrations for each cell line or experimental system to minimize confounding effects. researchgate.netnih.gov

This optimization involves several parameters:

Tetrazolium Blue(2+) Concentration: Studies have shown that varying the concentration of the tetrazolium salt directly impacts the results. For example, in seed viability tests, concentrations of 0.25% and 0.15% yielded results with the highest correlation to germination tests, while a 0.10% concentration was insufficient. agrosavia.co

Incubation Time: The optical density of the resulting formazan is dependent on both the MTT concentration and the incubation time. nih.gov A linear relationship between cell number and optical density can be achieved at various incubation times, and a standard time is often adopted for consistency. nih.gov

Other Reagents: In assays like the NBT-based method for detecting superoxide dismutase (SOD), the concentration of other components, such as riboflavin (B1680620) (used to generate superoxide radicals), can be adjusted. Modifying riboflavin concentration can alter the background color of the gel without compromising the quantitative reliability or sensitivity of the assay. scirp.org

Table 2: Parameters for Optimization in Tetrazolium Blue(2+) Assays

Comparative Analysis with Alternative Research Methodologies

Tetrazolium Blue(2+) is one of many tools available for assessing cellular metabolic activity. It is considered a "first-generation" tetrazolium salt, and several alternatives have since been developed, each with distinct advantages and disadvantages. conicet.gov.arresearchgate.net

NBT is characterized by a net positive charge, which facilitates its uptake by live cells. conicet.gov.arresearchgate.net However, its reduction product, formazan, is insoluble in water, which necessitates a cumbersome solubilization step using an organic solvent before the absorbance can be measured. conicet.gov.arnih.gov This insolubility is also a factor in its moderate sensitivity compared to some newer probes. researchgate.net

In contrast, second-generation tetrazolium salts, such as XTT, WST-1, and MTS, are designed to produce water-soluble formazans, eliminating the need for a dissolution step and simplifying the assay protocol for high-throughput screening. conicet.gov.arresearchgate.net These newer dyes are often negatively charged and largely cell-impermeable, meaning their reduction typically occurs at the cell surface via trans-plasma membrane electron transport, often requiring an intermediate electron acceptor like PMS. researchgate.netresearchgate.net While this simplifies the process, it also introduces another reagent that could potentially interact with test compounds.

Other non-tetrazolium-based assays also offer alternatives. The resazurin (B115843) reduction assay (e.g., AlamarBlue) is another colorimetric method that measures metabolic activity. nih.gov The sulforhodamine B (SRB) assay, which measures total protein content, has been shown in some studies to provide more reproducible results and have fewer interferences from compounds like glycolysis inhibitors when compared to tetrazolium-based assays. nih.gov

Table 3: Comparison of Tetrazolium Blue(2+) with Alternative Assay Methods

Comparison with Fluorescence-Based ROS Probes (e.g., DCFH-DA)

In the realm of reactive oxygen species (ROS) detection, both Tetrazolium blue(2+), commonly known as nitroblue tetrazolium (NBT), and fluorescence-based probes like 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) are frequently employed. However, they operate on different principles and present distinct characteristics that make them suitable for different research questions. frontiersin.orgnih.gov

Tetrazolium blue(2+) is a pale yellow, water-soluble redox indicator that, upon reduction by superoxide radicals (O₂⁻), forms a dark blue, water-insoluble formazan precipitate. nih.govpubcompare.airesearchgate.net This colorimetric change can be observed and quantified using light microscopy or spectrophotometry. nih.govmdpi.com In contrast, DCFH-DA is a cell-permeable molecule that is deacetylated by intracellular esterases to the non-fluorescent 2′,7′-dichlorodihydrofluorescein (DCFH). ahajournals.orgnih.gov DCFH is then oxidized by a variety of ROS, not just superoxide, to the highly fluorescent 2′,7′-dichlorofluorescein (DCF). ahajournals.orgnih.gov

The primary distinction lies in their detection method and specificity. NBT is predominantly used for the detection of superoxide anions and is valued in histochemical and cytochemical applications where localization of superoxide production is key. pubcompare.aiprotocols.io The resulting formazan precipitate provides a stable, visible marker within the cell. nih.gov DCFH-DA, while widely used as a general ROS indicator, is not specific to a single type of ROS and can react with hydrogen peroxide (H₂O₂), peroxynitrite (ONOO⁻), and lipid hydroperoxides. ahajournals.orgmdpi.com Its fluorescence-based detection is highly sensitive but can be prone to artifacts. For instance, the DCF signal can be weak with a high background, and the probe itself can be photo-oxidized by the excitation light used in fluorescence microscopy, leading to an artificial increase in fluorescence. dojindo.comdojindo.comdojindo.com

Furthermore, studies comparing the two have shown that in scenarios with low levels of intracellular ROS, the DCF fluorescence signal can be difficult to detect, whereas NBT staining provides a clearer visual perception of the formazan precipitates. frontiersin.orgnih.gov However, a significant challenge with DCFH-DA is that its oxidation to the fluorescent DCF is not a direct reaction with H₂O₂ and can be influenced by cellular peroxidases and other factors, potentially leading to a misinterpretation of ROS levels. ahajournals.orgnih.gov

Table 1: Comparison of Tetrazolium Blue(2+) and DCFH-DA for ROS Detection

| Feature | Tetrazolium Blue(2+) (NBT) | DCFH-DA |

|---|---|---|

| Detection Principle | Colorimetric; reduction to insoluble blue formazan precipitate. nih.govpubcompare.ai | Fluorometric; oxidation to fluorescent DCF. ahajournals.orgnih.gov |

| Primary Target | Superoxide anion (O₂⁻). pubcompare.airesearchgate.net | General ROS (H₂O₂, ONOO⁻, lipid hydroperoxides). ahajournals.orgmdpi.com |

| Detection Method | Bright-field microscopy, spectrophotometry. nih.govnih.gov | Fluorescence microscopy, flow cytometry, plate reader. ahajournals.orgnih.gov |

| Signal Stability | Stable, insoluble precipitate. nih.gov | Can be unstable; prone to photo-oxidation and leakage from cells. ahajournals.orgdojindo.com |

| Specificity Issues | Can be reduced by other cellular components like oxidoreductases. nih.gov | Oxidation is indirect and can be catalyzed by peroxidases and heme enzymes, leading to artifacts. ahajournals.orgnih.gov |

| Key Advantage | Good for histochemical localization of superoxide production. pubcompare.ai | High sensitivity for general ROS screening. amerigoscientific.com |

| Key Limitation | Considered less sensitive than some fluorescent probes; potential for non-specific reduction. pubcompare.ainih.gov | Lack of specificity for a single ROS; potential for photo-oxidation and other artifacts. ahajournals.orgnih.gov |

Advantages and Limitations in Specific Research Contexts

The utility of Tetrazolium blue(2+) is highly context-dependent, with its advantages in certain applications being offset by limitations in others.

Advantages: In specific research areas, NBT offers significant benefits. It serves as a simple and effective method to quantify cellular oxidative metabolism, particularly the function of NADPH oxidase in neutrophils. nih.govmdpi.com This has made the NBT test a valuable screening tool for Chronic Granulomatous Disease (CGD), a disorder characterized by the inability of phagocytes to produce superoxide. researchgate.netdiva-portal.org The test qualitatively measures the cell's ability to generate superoxide by observing the formation of blue formazan particles. researchgate.net

In reproductive biology, the NBT assay has been used to assess semen quality by detecting superoxide levels in spermatozoa and leukocytes. nih.govnih.gov The formation of formazan precipitates can be localized primarily to the sperm mid-piece and leukocytes, helping to identify the cellular origins of ROS in ejaculates. nih.govnih.gov Similarly, in plant biology and microbiology, NBT staining is used to visualize superoxide production in tissues and individual cells, aiding in the study of stress responses and microbial activity in soil. pubcompare.aiprotocols.iotandfonline.com A key advantage in these histological and cytochemical applications is the formation of a stable, insoluble colored product, allowing for clear visualization and localization of ROS-producing sites under a standard light microscope. mdpi.comnih.gov

Limitations: Despite its advantages, the NBT assay has several limitations. A major challenge is the potential for non-specific reduction. Cellular oxidoreductases can reduce NBT using NADH or NADPH as electron donors, which can lead to formazan formation independent of superoxide activity. nih.gov The test results can also be influenced by various external factors. For instance, the incubation time and temperature can affect the rate of formazan production. diva-portal.org The presence of heparin (at high concentrations) and a delay in processing blood samples can lead to falsely elevated results. nih.gov

In certain contexts, the NBT assay is considered cumbersome and less sensitive compared to newer methods like flow cytometry using fluorescent probes. pubcompare.ai Furthermore, its application can be problematic in specific tissues. In keratinized epithelial tissues, such as hair fibers and penile spines, NBT can interact with sulfhydryl-rich regions of keratin (B1170402), causing staining artifacts that are not related to enzymatic activity. nih.gov When used for cytotoxicity testing of certain materials, like magnesium-based alloys, the corrosion products of the metal can directly reduce the tetrazolium salt, leading to false results regarding cell viability. science.gov This highlights the importance of careful validation and consideration of potential interferences when employing the NBT assay in diverse research settings.

Table 2: Advantages and Limitations of Tetrazolium Blue(2+) in Research

| Aspect | Detailed Findings | Research Context |

|---|---|---|

| Advantages | Simple, rapid, and qualitative assessment of NADPH oxidase activity by visualizing formazan deposits in neutrophils. researchgate.netmdpi.com | Clinical Diagnostics (e.g., Chronic Granulomatous Disease) |

| Allows for histochemical localization of superoxide production in specific cellular compartments (e.g., sperm mid-piece). nih.govnih.gov | Reproductive Biology (Semen Analysis) | |

| Effective for visualizing superoxide production in plant tissues in response to stress. pubcompare.aiprotocols.io | Plant Science | |

| The stable, insoluble formazan product is well-suited for microscopic analysis. nih.gov | General Histochemistry & Cytochemistry | |

| Limitations | NBT can be reduced non-specifically by cellular oxidoreductases. nih.gov | General Cellular Assays |

| Results can be influenced by incubation time, temperature, and anticoagulants like heparin. diva-portal.orgnih.gov | Clinical Laboratory Procedures | |

| Interacts with keratin sulfhydryl groups, causing staining artifacts in certain epithelial tissues. nih.gov | Histology (Keratinized Tissues) | |

| Corroding metals can directly reduce NBT, interfering with cell viability measurements. science.gov | Biomaterial Cytotoxicity Testing | |

| Considered relatively cumbersome and less sensitive compared to flow cytometry-based methods for some applications. pubcompare.ai | High-Throughput Screening |

Advanced Research and Future Directions for Tetrazolium Blue 2+ Compounds

Synthesis and Characterization of Novel Tetrazolium Blue Derivatives

The synthesis of novel tetrazolium derivatives continues to be an active area of research, with a focus on creating compounds with tailored properties for specific biological applications. nih.govnih.govmedipol.edu.tr General synthetic routes often involve the chemical modification of the core tetrazole structure to introduce new functionalities. nih.govresearchgate.net These modifications are confirmed using various spectral methods, including FT-IR, 1H-NMR, and 13C-NMR, to ensure the successful creation of the desired derivatives. medipol.edu.trrsc.org

Development of Water-Soluble Formazans for Enhanced Application

A significant advancement in tetrazolium salt technology has been the development of derivatives that, upon reduction, yield highly water-soluble formazan (B1609692) products. This overcomes a major limitation of older compounds like MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide), whose formazan product is insoluble in water and requires an additional solubilization step. nih.gov

Newer generations of tetrazolium salts, such as XTT, MTS, and WST-1, were specifically designed to produce water-soluble formazans. nih.govjst.go.jpwikipedia.org For instance, the introduction of sulfonate groups into the tetrazolium ring structure, as seen in the sodium salt of 4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate, results in a formazan dye that is readily soluble in aqueous cell culture medium. jst.go.jp This property simplifies experimental workflows, particularly in high-throughput screening applications for cell viability and proliferation. researchgate.net

Table 1: Comparison of Water-Soluble Tetrazolium Salts

| Compound | Key Feature | Advantage over MTT |

|---|---|---|

| XTT | Produces a water-soluble formazan. | No organic solvent extraction needed. nih.gov |

| MTS | Reduced to a water-soluble formazan; stable reagent. | Faster color development and greater stability compared to XTT. nih.gov |

| WST-1 | Produces a highly water-soluble formazan. | Less cytotoxic than XTT in some cell lines. jst.go.jp |

Exploration of Fluorescent Tetrazolium Derivatives for Imaging

To harness the sensitivity of fluorescence-based detection, researchers have synthesized novel tetrazolium salts that are converted into fluorescent formazans. researchgate.net This approach offers significant advantages over traditional colorimetric assays, enabling more advanced analytical techniques like flow cytometry and confocal microscopy. bohrium.com

The strategy for creating these compounds involves incorporating a known fluorophore backbone, such as coumarin, fluorescein, or rhodol, into the tetrazolium salt structure. researchgate.net In the tetrazolium form, the conjugated system of the fluorophore is disrupted, which quenches or significantly reduces its fluorescence. Upon cellular reduction to the formazan, the conjugation is restored, leading to a strong fluorescent signal. researchgate.net This "turn-on" fluorescence provides a direct and sensitive measure of metabolic activity within living cells. Boron difluoride formazanate dyes are another class of compounds that have gained attention for their high absorption, intense emission, and stability, making them suitable for biological imaging. nih.gov

Deeper Mechanistic Studies on Formazan Oxidation and Reversibility

The fundamental chemistry of the tetrazolium-formazan system is a reversible redox reaction. hacettepe.edu.tr Tetrazolium salts, which are typically colorless or pale yellow, act as oxidizing agents and accept electrons and protons from cellular reductases and coenzymes like NADH and NADPH. wikipedia.org This reduction process leads to the cleavage of the tetrazole ring and the formation of a highly colored, intensely absorbing formazan. wikipedia.orgmdpi.com

Conversely, formazans can be oxidized back to their corresponding tetrazolium salts. wikipedia.orghacettepe.edu.tr This oxidation can be achieved using various chemical oxidizing agents, such as mercuric oxide or N-bromosuccinimide. hacettepe.edu.tr The disappearance of the characteristic formazan color indicates the completion of the oxidation reaction. hacettepe.edu.tr Recent studies have also demonstrated that the formazan dye produced from MTT can be oxidized and decolorized by photosensitizers under light, and this process can be reversibly reduced back to the original formazan by living cells. mdpi.com This reversible nature of the tetrazolium-formazan couple is central to its function as a redox indicator in biological systems. hacettepe.edu.tr

Expanded Applications in Emerging Research Fields

The unique properties of novel tetrazolium blue(2+) derivatives have opened doors to their use in a variety of cutting-edge research areas, moving beyond simple cytotoxicity assays.

Advanced Imaging Techniques Utilizing Tetrazolium Blue(2+) Formazans

The development of fluorescent formazans has enabled their use in sophisticated cellular imaging applications. These probes allow for the visualization of metabolic activity in real-time within living cells and tissues. nih.govnih.govscilit.com Techniques such as confocal laser scanning microscopy and flow cytometry can be used to quantify dehydrogenase activity and assess cell viability at the single-cell level. researchgate.net

Furthermore, formazan-based imaging is being used to study specific cellular processes. For example, the localization of MTT formazan has been observed within lipid droplets, providing insights into cellular lipid metabolism. nih.gov Advanced techniques like fluorescence resonance energy transfer (FRET) and fluorescence-lifetime imaging microscopy (FLIM) are also being explored in conjunction with novel fluorescent dyes for preclinical evaluation of drug delivery systems. nih.gov These advanced imaging modalities, combined with the expanding library of tetrazolium-based probes, offer powerful tools for investigating complex biological systems. mdpi.com

Exploration in New Bioanalytical Platforms and Sensors

The reliable colorimetric or fluorescent response of tetrazolium reduction has been integrated into new bioanalytical platforms and sensors for detecting biological targets. mdpi.com One notable application is the development of sensors for detecting bacterial contamination. nih.govnih.gov These sensors incorporate a tetrazolium salt, such as iodonitrotetrazolium (B1214958) chloride (INT), into a fiber-based membrane. nih.gov When live bacteria come into contact with the membrane, their metabolic activity reduces the INT to a colored formazan, providing a visual indication of contamination. nih.govnih.gov

Paper-based diagnostic devices have also been developed using this principle as a rapid and low-cost tool for screening bacteria. mdpi.com These platforms leverage the enzymatic reduction of tetrazolium by viable microorganisms to produce a measurable color change, offering a portable and convenient method for point-of-care or environmental testing. mdpi.com

Integration with Multi-Omics Approaches in Oxidative Stress Research

The study of oxidative stress has been significantly advanced by the advent of high-throughput "multi-omics" technologies. These approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular perturbations that occur within a biological system under oxidative stress. While each omics layer offers a detailed snapshot of a specific level of biological regulation, the integration of these data with functional assays is crucial for a comprehensive understanding of the cellular response. Tetrazolium blue(2+), as a reliable indicator of cellular metabolic activity and redox state, serves as a critical functional anchor point for interpreting complex multi-omics datasets in the context of oxidative stress.

The principle behind integrating Tetrazolium blue(2+) assays with multi-omics data lies in correlating the functional, cellular-level phenotype (metabolic activity) with genome-wide molecular changes. A reduction in the conversion of Tetrazolium blue(2+) to its colored formazan product signifies a decrease in cellular metabolic activity, often a consequence of oxidative stress-induced damage. This quantitative measure of cellular health can then be mapped onto the vast datasets generated by omics platforms to identify the molecular drivers and consequences of the observed phenotype.

Transcriptomic Correlation:

Transcriptomic analysis, typically via RNA sequencing, reveals changes in gene expression in response to oxidative stress. By combining this with data from Tetrazolium blue(2+) assays, researchers can identify gene sets and pathways that are activated or repressed in correlation with changes in cellular metabolic activity. For instance, a decrease in Tetrazolium blue(2+) reduction might be strongly correlated with the upregulation of genes involved in antioxidant defense, such as those encoding superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase. Conversely, genes involved in normal metabolic processes like glycolysis and the citric acid cycle may be downregulated, reflecting the metabolic shift under stress.

Proteomic and Metabolomic Linkage:

Proteomics identifies and quantifies the entire protein complement of a cell, while metabolomics profiles the complete set of small-molecule metabolites. Integrating Tetrazolium blue(2+) data with these omics layers provides a more direct link between molecular changes and cellular function. A decline in metabolic activity measured by the assay can be correlated with post-translational modifications of key metabolic enzymes identified through proteomics, or a depletion of crucial metabolites like ATP and NADH, as revealed by metabolomics.

The following interactive data table illustrates hypothetical research findings from a study investigating the effects of an oxidative stressor on a cell line, integrating Tetrazolium blue(2+) viability data with multi-omics analysis.

| Oxidative Stressor Concentration | Tetrazolium Blue(2+) Reduction (% of Control) | Key Upregulated Genes (Transcriptomics) | Key Downregulated Proteins (Proteomics) | Key Altered Metabolites (Metabolomics) |

| 0 µM (Control) | 100% | - | - | - |

| 10 µM | 85% | HMOX1, NQO1 | GAPDH, PKM2 | Increased GSSG, Decreased ATP |

| 50 µM | 50% | G6PD, GSR | ACO2, IDH3A | Increased 8-OHdG, Decreased Glutathione |

| 100 µM | 20% | BAX, CASP3 | ATP5F1A, NDUFS3 | Increased Lactate (B86563), Decreased NAD+ |

This table presents hypothetical data for illustrative purposes.

In a typical workflow, the Tetrazolium blue(2+) assay would be one of the initial functional screens to determine the dose-dependent effects of an oxidative stressor. The concentrations that elicit a significant response would then be chosen for in-depth multi-omics analysis. The resulting datasets are then integrated using bioinformatics tools to build correlational networks and models. This integrated approach allows researchers to move beyond simply cataloging molecular changes to understanding the functional consequences of these changes and identifying key nodes in the oxidative stress response network. This can lead to the discovery of novel biomarkers of oxidative stress and the identification of potential therapeutic targets.

常见问题

Q. What are the critical chemical properties of Tetrazolium blue(2+) that influence its selection in redox-based assays?

Tetrazolium blue(2+) is a redox-sensitive compound with a molar absorptivity ≥50,000 in methanol at 252 nm, making it suitable for quantitative spectrophotometric analysis . Its solubility profile (freely soluble in methanol/chloroform, insoluble in acetone/ether) dictates solvent selection for reaction setups. The compound forms a blue formazan derivative upon reduction, detectable at 525 nm in steroid quantification assays, with absorbance thresholds validated to ≤0.20 in methanol to ensure purity .

Q. How is Tetrazolium blue(2+) validated for steroid quantification in pharmacopeial methods?

USP protocols require a linear correlation between hydrocortisone concentration (10–200 µg/mL) and absorbance at 525 nm after reaction with Tetrazolium blue(2+) under alkaline conditions (tetramethylammonium hydroxide). The standard curve must demonstrate proportionality (R² > 0.99), and the 200 µg/mL solution must yield an absorbance ≥0.50 to confirm assay sensitivity .

Q. What protocols ensure accurate solubility determination of Tetrazolium blue(2+) in methanol for spectroscopic applications?

Dissolve 1 g of Tetrazolium blue(2+) in 100 mL methanol, filter, and measure absorbance at 525 nm using a 1-cm cell. A clear solution with absorbance ≤0.20 confirms absence of insoluble particulates or impurities . Pre-saturation of solvents and controlled temperature (20–25°C) are critical for reproducibility.

Q. How does the molar absorptivity of Tetrazolium blue(2+) at 252 nm impact its utility in quantitative analysis?

High molar absorptivity (≥50,000) ensures low detection limits (nM–µM range) in UV-Vis spectroscopy. This property is leveraged in enzymatic assays (e.g., superoxide dismutase activity) where Tetrazolium blue(2+) competes with superoxide anions for reduction, with IC50 values calculated from inhibition curves .

Q. What are the standard spectrophotometric parameters for detecting formazan derivatives of Tetrazolium blue(2+) in dehydrogenase assays?

Formazan detection typically uses 525 nm (visible range) with methanol as a blank. For NADH-dependent systems (e.g., lactate dehydrogenase), diaphorase is added to catalyze NADH-mediated reduction of Tetrazolium blue(2+), with reaction kinetics monitored at 30–37°C over 90 minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in superoxide dismutase (SOD) activity data obtained via Tetrazolium blue(2+) reduction assays?

Discrepancies often arise from competing reductants (e.g., ascorbate) or pH-dependent deprotonation of phenolic groups in mixed-ligand complexes. Validate assays using blank controls without enzymes and parallel methods (e.g., cytochrome c reduction). IC50 values should correlate with kcat rates (Table 1 in ), and pH must be stabilized to ±0.2 units .

Q. What methodological adjustments are required when adapting Tetrazolium blue(2+) protocols for high-throughput cellular viability screens?

Replace methanol with acidified isopropanol (0.1 N HCl) to lyse cells and solubilize formazan. Add 10% Triton X-100 to minimize protein interference. Use dual-wavelength spectrophotometry (test: 570 nm; reference: 630–690 nm) to correct for optical artifacts in microplates .

Q. How do pH variations affect the reliability of Tetrazolium blue(2+) in detecting phenolic compound redox states?

At alkaline pH (>8.0), phenolic groups deprotonate to phenolate/keto forms, altering redox potential and reducing Tetrazolium blue(2+) non-enzymatically. Pre-equilibrate reaction buffers to pH 7.4–7.8 and include pH-inert redox competitors (e.g., nitroblue tetrazolium chloride) as internal controls .

Q. What validation strategies differentiate artifact-driven formazan precipitation from true enzymatic activity in Tetrazolium-based assays?

Conduct parallel assays with heat-inactivated enzymes and inhibitors (e.g., sodium azide for oxidases). Compare results with non-tetrazolium methods (e.g., trypan blue exclusion, CyQUANT fluorescence). Artifacts typically show non-linear kinetics and high background absorbance (>0.30 at 525 nm) .

Q. How do researchers compare the sensitivity of Tetrazolium blue(2+) with alternative redox indicators in detecting subcellular redox imbalances?

Use standardized SOD activity models: Tetrazolium blue(2+) exhibits higher molar sensitivity than MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) but is prone to light interference. Validate via correlation with O₂⁻-specific probes (e.g., lucigenin chemiluminescence) and statistical concordance tests (e.g., Bland-Altman analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。